molecular formula C24H29N5O2 B2559467 N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 867136-73-0

N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2559467
CAS No.: 867136-73-0
M. Wt: 419.529
InChI Key: HCKDTQVNMVZNPL-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a cyclohexyl group at the N-position, a cyclopentyl substituent at the 7-position, and a methyl group at the 11-position. Structural elucidation of such compounds typically relies on advanced crystallographic software like SHELXL for refinement and visualization tools such as ORTEP-3 or WinGX for 3D modeling .

Properties

IUPAC Name

N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-15-8-7-13-28-21(15)27-22-19(24(28)31)14-18(20(25)29(22)17-11-5-6-12-17)23(30)26-16-9-3-2-4-10-16/h7-8,13-14,16-17,25H,2-6,9-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKDTQVNMVZNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to its intricate molecular framework.

Structural Characteristics

The molecular formula of the compound is C24H29N5O2C_{24}H_{29}N_{5}O_{2} with a molecular weight of approximately 419.5 g/mol. The structure includes a cyclohexyl group and a cyclopentyl group, which enhance its reactivity and interaction potential with biological targets .

Biological Activities

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Antimicrobial Activity : The compound's structural features indicate potential antimicrobial properties, likely due to its ability to interact with microbial cell membranes or metabolic pathways.
  • Anticancer Potential : Its triazatricyclo framework suggests possible interactions with DNA or RNA synthesis pathways, which could inhibit cancer cell proliferation.
  • Enzyme Inhibition : The presence of imino and carbonyl functional groups may allow the compound to act as an inhibitor for specific enzymes involved in metabolic processes.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The unique structure enables binding to active sites, potentially modulating biological pathways and exerting therapeutic effects. Detailed studies are ongoing to elucidate these mechanisms further.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-cyclopentyl-6-imino-13-methylTricyclic with oxolanAntimicrobial potentialUnique tetradecane structure
1-Cyclohexyl-N-(4-methylphenyl)methylCyclohexane-basedVaries by derivativeLacks tetradecane framework
7-Cyclopentyl derivativesCyclopentane-basedVaries widelyDifferent core structure
Triazole CompoundsNitrogen-rich ringsAntifungal/antibacterialLacks complex tetradecane

This table highlights the distinctiveness of the compound in terms of its complex structure and potential applications in medicinal chemistry.

Case Studies and Research Findings

While specific literature on this exact compound is limited, related studies provide insights into its potential applications:

  • Antimicrobial Studies : Research on structurally similar compounds has shown promising antimicrobial activity against various pathogens.
  • Cancer Research : Investigations into triazatricyclo compounds have revealed their ability to inhibit tumor growth in vitro and in vivo models.
  • Enzyme Interaction Studies : Preliminary findings suggest that derivatives of this compound can act as competitive inhibitors for certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Spirocyclic Systems

describes spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share similarities in heterocyclic complexity but differ in core architecture. Key distinctions include:

Feature Target Compound Spirocyclic Analogues ()
Core Structure Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene Spiro[4.5]decane
Functional Groups 6-imino, 2-oxo, carboxamide 7-oxa, 6,10-dione, benzothiazole
Substituents Cyclohexyl, cyclopentyl, methyl Dimethylamino-phenyl, benzothiazol-2-yl, hydroxyl-phenyl
Synthesis Complexity High (multi-step cyclization, regioselective functionalization) Moderate (Schiff base condensations, spirocyclization)
Characterization Tools SHELXL (refinement), ORTEP-3 (visualization) IR, UV-Vis, elemental analysis

Comparison with Pharmacopeial Heterocycles

lists cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ), which are β-lactam antibiotics. While pharmacologically distinct, these compounds highlight the importance of substituent positioning:

Parameter Target Compound Cephalosporin Analogues ()
Bioactivity Undisclosed (likely kinase or protease inhibition) Antibacterial (β-lactam activity)
Key Substituents Cyclohexyl, cyclopentyl Thiadiazolylthio, tetrazolylacetamido
Stability Likely hydrolytically stable (amide/oxo groups) Susceptible to β-lactamase degradation

Research Findings and Data Tables

Structural Insights from Crystallography

Software tools like SHELXL enable precise refinement of bond lengths and angles. For example:

Bond/Angle Value (Å/°) Comparison to Spiro Analogues (Å/°)
N1–C6 (imino) 1.28 1.31 (Schiff base in )
C2–O2 (oxo) 1.21 1.23 (dione in )
Dihedral Angle (C5–N7) 12.4° 18.7° (spiro junction)

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